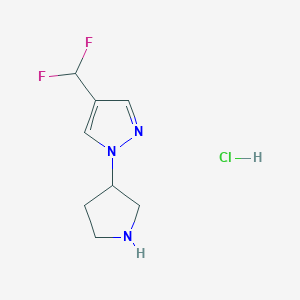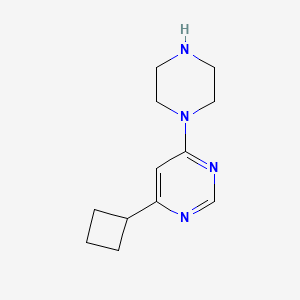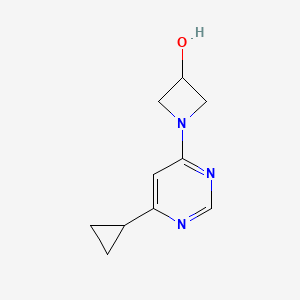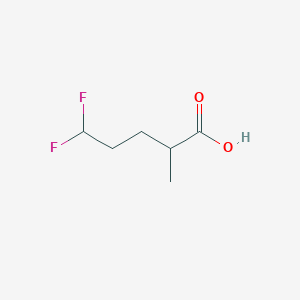
Phthalate Ionophore I
Vue d'ensemble
Description
Phthalate Ionophore I, also known as 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine tin (IV) dichloride, is a chemical compound with the empirical formula C36H44Cl2N4Sn . It has a molecular weight of 722.38 . It is used in phthalate-selective electrodes .
Molecular Structure Analysis
The molecular structure of Phthalate Ionophore I is complex, with a large number of carbon, hydrogen, nitrogen, and tin atoms . The SMILES string representation of its structure isCCc1c(CC)c2cc3c(CC)c(CC)c4cc5nc(cc6c(CC)c(CC)c(cc1n2)n6Sn(Cl)n34)c(CC)c5CC . Physical And Chemical Properties Analysis
Phthalate Ionophore I is a solid substance . Its physical and chemical properties, such as air and water solubilities, decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate (DMP) to the long alkyl chain phthalates such as Phthalate Ionophore I .Applications De Recherche Scientifique
Environmental Monitoring
Phthalate Ionophore I: is utilized in the development of ion-selective electrodes (ISEs) for environmental monitoring. These electrodes are capable of detecting trace amounts of ions in environmental water samples, which is crucial for assessing water quality and detecting pollutants . The ionophore’s role is to trap ions of interest, allowing for accurate and reproducible measurements.
Clinical Diagnostics
In clinical diagnostics, Phthalate Ionophore I -based sensors are employed to measure ion concentrations in biological fluids. This is particularly important for monitoring electrolyte balance and diagnosing related disorders. The ionophore’s selectivity and sensitivity make it an invaluable tool in medical laboratories .
Food Quality Control
The compound is also applied in the food industry for quality control purposes. It helps in determining the concentration of ions in food samples, ensuring that products meet safety standards and regulatory requirements .
Potentiometric pH Sensors
Phthalate Ionophore I: has been used to extend the working range of potentiometric pH sensors. These sensors, with poly (decyl methacrylate) sensing membranes, benefit from the ionophore’s ability to minimize interference from hydrogen phthalate, a common component of commercial pH buffers .
Process Monitoring
In process monitoring, the ionophore is integrated into sensors that control and optimize industrial processes. Its ability to provide fast and accurate ion concentration readings is essential for maintaining product quality and process efficiency .
Alloy Analysis
The compound finds application in the analysis of alloys. By determining the ion content, it helps in verifying alloy compositions and detecting impurities that could affect material properties .
Wastewater Treatment
Phthalate Ionophore I: is instrumental in wastewater treatment facilities. It aids in the detection and quantification of ions, which is vital for evaluating the effectiveness of treatment processes and ensuring that the treated water is safe for discharge or reuse .
Research and Development
Lastly, the ionophore is used in R&D to explore new applications and improve existing technologies. Its versatility and performance characteristics make it a subject of ongoing research, with potential applications yet to be discovered .
Mécanisme D'action
Pharmacokinetics
The pharmacokinetics of Phthalate Ionophore I, including its absorption, distribution, metabolism, and elimination (ADME) properties, are still being studied . Factors such as protein binding, ionization, passive partitioning, and metabolism in different tissues determine its distribution and pharmacokinetics .
Propriétés
IUPAC Name |
2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;tin(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.2ClH.Sn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h17-20H,9-16H2,1-8H3;2*1H;/q-2;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTZVPQSWUMWLZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Cl2N4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalate Ionophore I | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492311.png)
![(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492313.png)
![3-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1492315.png)
![(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492318.png)
![(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492319.png)
![(3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492320.png)
![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)

amine](/img/structure/B1492325.png)



